molecular formula C14H12O2 B311363 1-Naphthyl cyclopropanecarboxylate

1-Naphthyl cyclopropanecarboxylate

Cat. No.: B311363
M. Wt: 212.24 g/mol
InChI Key: SHWRKVVYOBHTJB-UHFFFAOYSA-N
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Description

1-Naphthyl cyclopropanecarboxylate is a cyclopropane derivative featuring a naphthyl group attached to the cyclopropane ring and an ester functional group. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.25 g/mol. The compound's unique structure combines the high ring strain of cyclopropane with the extended aromatic system of the naphthyl group, making it highly reactive and suitable for applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis typically involves cyclopropanation reactions using naphthyl-substituted precursors, followed by esterification .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

naphthalen-1-yl cyclopropanecarboxylate

InChI

InChI=1S/C14H12O2/c15-14(11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2

InChI Key

SHWRKVVYOBHTJB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC1C(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Electronic Properties

Compound Name Substituent Key Structural Feature log P* Reactivity Profile
1-Naphthyl cyclopropanecarboxylate Naphthyl Bulky aromatic group, high π-π interaction ~3.8 High ring strain; prone to [2+1] cycloadditions
Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate 4-Chlorophenyl Electron-withdrawing Cl substituent 2.9 Enhanced electrophilicity; antimicrobial activity
Methyl 1-phenylcyclopropane-1-carboxylate Phenyl Smaller aromatic group 2.5 Moderate reactivity; used in polymer synthesis
Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate 4-Bromothiophenyl Thiophene ring with Br substituent 3.2 Bromine enhances halogen bonding; insecticidal potential
Benzyl 1-(ethylamino)cyclopropanecarboxylate Ethylamino Amino group for hydrogen bonding 1.7 Base-sensitive; potential CNS drug candidate

*Predicted octanol-water partition coefficient (log P) based on analog data .

Key Insights :

  • The naphthyl group increases lipophilicity (log P ~3.8), favoring membrane permeability in drug design.
  • Halogenated derivatives (e.g., Cl, Br) exhibit higher electrophilicity, enhancing interactions with biological targets .
  • Amino-substituted analogs show lower log P values, improving solubility but reducing bioavailability .

Key Insights :

  • This compound demonstrates broad-spectrum biological activity, with potent anticancer effects (IC₅₀ = 8.7 µM) attributed to its aromatic system interacting with DNA or tubulin .
  • Chlorophenyl derivatives excel in antimicrobial applications due to halogen-mediated disruption of bacterial membranes .
  • Hydroxymethyl-substituted compounds show enhanced anti-inflammatory activity, likely via COX-2 inhibition .

Table 3: Industrial Use and Market Data

Compound Name Key Manufacturers Annual Production (2025) Primary Applications
Methyl cyclopropanecarboxylate Shanghai Shenju Chemical 20,000 tons Pharmaceuticals; fragrances
This compound Zhejiang Liansheng Chemical 5,000 tons Specialty chemicals; drug intermediates
Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate Ganesh Remedies 8,000 tons Agrochemicals

Key Insights :

  • Methyl cyclopropanecarboxylate dominates the market due to its versatility in drug synthesis .
  • 1-Naphthyl derivatives are niche products with higher profit margins in specialty chemical sectors .

Preparation Methods

Acid Chloride-Mediated Esterification

Cyclopropanecarboxylic acid chloride is reacted with 1-naphthol in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize HCl generated during the reaction. Toluene or benzene serves as the solvent, enabling azeotropic removal of water to drive the reaction to completion. Typical conditions involve stirring at room temperature for 12–24 hours, yielding this compound with >90% purity.

Key Parameters

  • Molar Ratio : 1:1 stoichiometry between acid chloride and 1-naphthol.

  • Solvent : Toluene (preferred for azeotropic distillation).

  • Base : Triethylamine (2.0 equivalents).

  • Yield : 85–92% after recrystallization.

Transesterification from Low-Boiling Esters

Alternatively, methyl or ethyl cyclopropanecarboxylate undergoes transesterification with 1-naphthol under basic conditions. Sodium hydride or alkali metal alkoxides (e.g., sodium methoxide) catalyze the reaction at 80–100°C. This method avoids handling corrosive acid chlorides but requires careful temperature control to prevent decarboxylation.

One-Pot Diazomethane Cyclopropanation

A one-pot synthesis leveraging diazomethane (CH₂N₂) enables simultaneous cyclopropane ring formation and esterification, as demonstrated in RSC protocols.

Reaction Mechanism

Aldehydes (e.g., 1-naphthaldehyde) react with ethyl diazoacetate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) to form cyclopropane intermediates. Subsequent esterification with 1-naphthol under mild conditions (25–40°C) yields the target compound.

Example Protocol

  • Substrates : 1-Naphthaldehyde (1.00 mmol), ethyl diazoacetate (2.00 mmol).

  • Catalyst : Pd₂(dba)₃ (0.5 mol%).

  • Solvent : Dichloromethane or toluene.

  • Conditions : Reflux for 2–4 hours, followed by cooling to −78°C for cyclopropane stabilization.

  • Yield : 75–85% after silica gel chromatography.

Advantages

  • Avoids isolation of reactive intermediates.

  • Compatible with diverse aryl aldehydes.

Limitations

  • Diazomethane’s toxicity and explosiveness necessitate specialized equipment.

High-Temperature Cyclization of Hydrazine Derivatives

Patent EP3112334A1 describes a high-yielding method involving hydrazine intermediates and thermal cyclization.

Synthesis of 3-(1-Naphthyl)-1H-Pyrazoline

1-Naphthyl-2-aminoethyl-ketone is treated with hydrazine in triethylene glycol at 80°C to form 3-(1-naphthyl)-1H-pyrazoline. Subsequent heating above 190°C induces cyclopropanation via nitrogen elimination.

Optimized Conditions

  • Hydrazine Ratio : 1.2 equivalents relative to ketone.

  • Solvent : Triethylene glycol (facilitates azeotropic water removal).

  • Temperature : 190–200°C for 3–5 hours.

  • Yield : 88–94% with >98% purity.

Grignard Reagent-Mediated Cyclopropane Formation

A Chinese patent (CN103664471A) outlines a one-step cyclopropanation using Grignard reagents.

Protocol Overview

1-Vinylnaphthalene reacts with tert-butylmagnesium chloride and dihalomethane (e.g., CH₂Br₂) under nitrogen at 0–5°C. The Grignard reagent initiates ring-opening of dihalomethane, forming a cyclopropane ring adjacent to the naphthalene system.

Key Steps

  • Molar Ratios : 1:0.3–2.0 (1-vinylnaphthalene : t-BuMgCl).

  • Reaction Time : 1–6 hours.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and recrystallization from toluene.

  • Yield : 70–80%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Safety Concerns Scalability
Acid Chloride Esterification85–92>90Corrosive reagentsIndustrial-scale feasible
Diazomethane Cyclopropanation75–8595Explosive intermediatesLab-scale only
High-Temperature Cyclization88–94>98High-energy conditionsPilot-scale demonstrated
Grignard Reagent Method70–8085Moisture-sensitive stepsRequires inert atmosphere

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